molecular formula C22H23ClFN3O3 B2988930 N1-(2-chlorobenzyl)-N2-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)oxalamide CAS No. 1235358-86-7

N1-(2-chlorobenzyl)-N2-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)oxalamide

Katalognummer: B2988930
CAS-Nummer: 1235358-86-7
Molekulargewicht: 431.89
InChI-Schlüssel: LYBLMFIVAZDVAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(2-chlorobenzyl)-N2-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C22H23ClFN3O3 and its molecular weight is 431.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Orexin-1 Receptor Mechanisms and Binge Eating

A study by Piccoli et al. (2012) explored the role of orexins (OX) and their receptors (OXR) in modulating feeding, arousal, stress, and drug abuse. The study evaluated the effects of various OXR antagonists, including SB-649868 (an analog of the compound ), in a binge eating model in rats. This research suggests the potential application of these compounds in treating eating disorders with a compulsive component (Piccoli et al., 2012).

Neuropeptide Y Y1 Receptor Antagonists

Zarrinmayeh et al. (1998) synthesized a series of novel benzimidazoles, including compounds structurally similar to the compound , as selective neuropeptide Y (NPY) Y1 receptor antagonists. This research aimed at developing antiobesity drugs, indicating the potential use of these compounds in obesity treatment (Zarrinmayeh et al., 1998).

Conformational Analysis and Crystal Structure

Ribet et al. (2005) conducted a study focusing on the conformational analysis and crystal structure of a compound closely related to N1-(2-chlorobenzyl)-N2-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)oxalamide. This research provides insights into the solid and solution conformations of such compounds, which is crucial for understanding their pharmacological properties (Ribet et al., 2005).

Cannabinoid Receptor Antagonists

Lan et al. (1999) examined a series of pyrazole derivatives, including compounds with structural similarities to the compound , as cannabinoid receptor antagonists. This research could have implications in developing drugs to counteract the effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).

Corrosion Inhibition

Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of piperidine derivatives on iron, demonstrating the potential application of these compounds in material science and engineering (Kaya et al., 2016).

COX2 Inhibition for Anti-inflammatory Therapy

Srinivas et al. (2015) synthesized 1,2-oxazine based derivatives of benzimidazoles, related to the compound , and evaluated their selectivity in inhibiting COX2 over COX1. This suggests potential applications in developing COX2-specific inhibitors for anti-inflammatory therapy (Srinivas et al., 2015).

Eigenschaften

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClFN3O3/c23-18-7-3-1-5-16(18)14-26-21(29)20(28)25-13-15-9-11-27(12-10-15)22(30)17-6-2-4-8-19(17)24/h1-8,15H,9-14H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBLMFIVAZDVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.